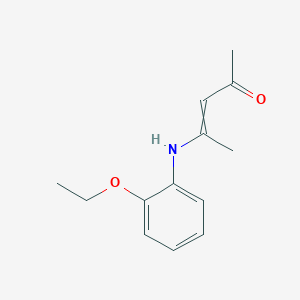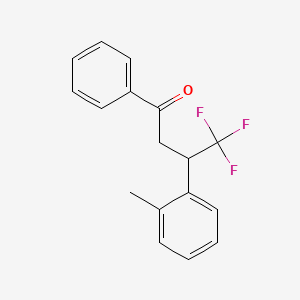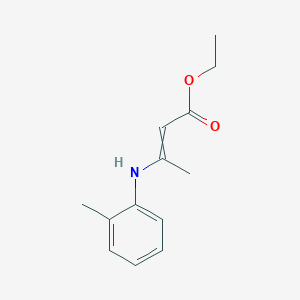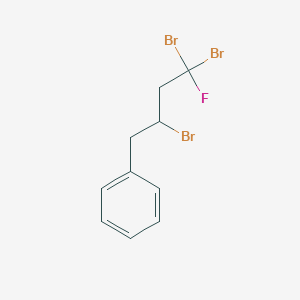![molecular formula C24H32ClNO B12614982 1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine CAS No. 918528-68-4](/img/structure/B12614982.png)
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorophenyl and phenylpropoxy group, making it a subject of interest in scientific research.
準備方法
The synthesis of 1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with phenylpropanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under specific conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing by-products.
化学反応の分析
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
科学的研究の応用
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It has been investigated for its potential use in treating neurological disorders such as narcolepsy.
作用機序
The mechanism of action of 1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. It acts as an antagonist/inverse agonist at histamine H3 receptors, leading to increased histamine synthesis and release in the brain. This, in turn, enhances neuronal activity and communication in brain regions important for sleep and wakefulness .
類似化合物との比較
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds such as:
1-(3-Chlorophenyl)-4-nitrosopiperazine: This compound also affects neurotransmitter systems but has different pharmacological properties.
5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds have shown antitubercular activity and are structurally similar due to the presence of the chlorophenyl group.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: This compound is used in various applications, including as a fluorescent probe and in medicinal chemistry.
特性
CAS番号 |
918528-68-4 |
|---|---|
分子式 |
C24H32ClNO |
分子量 |
386.0 g/mol |
IUPAC名 |
1-[3-(4-chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C24H32ClNO/c1-23(2)17-8-18-24(3,4)26(23)27-22(20-9-6-5-7-10-20)16-13-19-11-14-21(25)15-12-19/h5-7,9-12,14-15,22H,8,13,16-18H2,1-4H3 |
InChIキー |
UHDCIKGMTIRACO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(N1OC(CCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)



![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)

![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)


![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)

